Desisopropyl ethyl torsemide
Übersicht
Beschreibung
Desisopropyl ethyl torsemide is a chemical compound with the molecular formula C15H18N4O3S and a molecular weight of 334.393. It is a derivative of torsemide, a pyridine-sulfonylurea used as a loop diuretic and antihypertensive agent . This compound is often studied as a related substance or impurity in the synthesis and characterization of torsemide .
Wirkmechanismus
Target of Action
Desisopropyl ethyl torsemide, a derivative of torsemide, is likely to share similar targets. Torsemide is a high-ceiling loop diuretic . It primarily targets the Na+/K+/Cl- pump located on the luminal cell membrane surface in the medullary thick ascending loop of Henle . This pump plays a crucial role in the reabsorption of sodium and chloride, which is essential for maintaining fluid and electrolyte balance in the body .
Mode of Action
The mode of action of this compound is expected to be similar to that of torsemide. Torsemide inhibits the Na+/K+/Cl- pump by binding to a chloride ion-binding site of the pump . This inhibition reduces the reabsorption of sodium and chloride, leading to increased excretion of water, sodium, chloride, magnesium, and calcium . This diuretic action helps in the management of conditions like hypertension and edema associated with heart failure, renal failure, or liver disease .
Pharmacokinetics
Torsemide is known to have a bioavailability of 963% . It is metabolized in the liver via CYP2C9 and to a minor extent, CYP2C8 and CYP2C18 . About 21% of torsemide is excreted in urine . The half-life of elimination is approximately 3.5 hours . These properties may vary for this compound.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as natural organic matter, carbonate/bicarbonate, or chloride ions, can affect the degradation and efficacy of similar compounds . Genetic polymorphisms, particularly in enzymes like CYP2C9 and OATP1B1, can also significantly influence the pharmacokinetics and pharmacodynamics of the drug .
Vorbereitungsmethoden
The synthesis of desisopropyl ethyl torsemide involves several steps, starting from key intermediates. One common synthetic route includes the reaction of 4-hydroxy-pyridine with ethyl chloroformate, followed by further reactions to introduce the sulfonylurea and pyridine moieties . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Desisopropyl ethyl torsemide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
Desisopropyl ethyl torsemide has several scientific research applications:
Biology: Studies on its biological activity and potential therapeutic effects are ongoing.
Industry: It is used in the development and optimization of pharmaceutical formulations and processes.
Vergleich Mit ähnlichen Verbindungen
Desisopropyl ethyl torsemide is compared with other similar compounds, such as:
Torasemide: The parent compound, used as a loop diuretic and antihypertensive agent.
N-(isopropyl-carbamoyl)-4-(m-tolylamino) pyridine-3-sulfonamide: Another related substance in the synthesis of torsemide.
N-desisopropyl-DN203368: A metabolite identified in the study of torsemide. The uniqueness of this compound lies in its specific structural modifications, which influence its pharmacokinetic and pharmacodynamic properties.
Biologische Aktivität
Desisopropyl ethyl torsemide is a derivative of torsemide, a loop diuretic widely used in clinical settings for managing conditions such as congestive heart failure (CHF) and hypertension. This article explores the biological activity of this compound, its pharmacokinetics, mechanisms of action, and clinical implications based on available research findings.
Overview of Torsemide and Its Metabolites
Torsemide, the parent compound, is known for its potent diuretic effects, primarily acting on the thick ascending limb of the loop of Henle. It inhibits the Na+/K+/2Cl- co-transporter, leading to increased excretion of sodium and chloride ions, which subsequently promotes diuresis. The major metabolite, a carboxylic acid derivative, is biologically inactive; however, two lesser metabolites retain some diuretic activity .
This compound likely shares similar pharmacological properties due to its structural relationship with torsemide. Understanding the biological activity of this compound requires examining its pharmacokinetics and effects observed in clinical studies.
Pharmacokinetics
The pharmacokinetic profile of torsemide provides insights into its derivatives. Key parameters include:
Parameter | Value |
---|---|
Bioavailability | ~80% |
Peak Serum Concentration | 1 hour post-administration |
Protein Binding | >99% |
Half-Life | 6-8 hours (varies with condition) |
Clearance | Hepatic metabolism (80%), renal (20%) |
This compound is expected to exhibit high bioavailability and extensive protein binding similar to torsemide, enhancing its therapeutic efficacy in patients with renal or hepatic dysfunction .
The primary mechanism of action for this compound is anticipated to mirror that of torsemide:
- Inhibition of Na+/K+/2Cl- Co-transporter : This action leads to increased sodium and water excretion.
- Impact on Renin-Angiotensin-Aldosterone System (RAAS) : Torsemide has been shown to inhibit aldosterone synthase, potentially reducing myocardial fibrosis and improving cardiac outcomes in heart failure patients . This effect may also be applicable to its derivatives.
Clinical Efficacy
Research indicates that torsemide has favorable outcomes in heart failure management compared to other diuretics like furosemide. Key findings from clinical studies include:
- Improved Functional Class : In the TORIC study, patients receiving torsemide showed better NYHA functional class improvements compared to those on furosemide .
- Reduced Hospitalizations : Studies have indicated that torsemide may lead to fewer hospital readmissions for heart failure compared to other diuretics .
- Safety Profile : Torsemide has a favorable safety profile with fewer instances of hypokalemia compared to furosemide, suggesting that this compound may also exhibit similar safety characteristics .
Case Studies
Several case studies highlight the effectiveness of torsemide in various populations:
- Heart Failure Patients : A randomized trial involving 1,377 CHF patients demonstrated lower mortality rates in those treated with torsemide versus furosemide .
- Chronic Kidney Disease : In patients with renal impairment, torsemide maintained effective diuresis without significant changes in pharmacokinetic parameters, indicating potential benefits for this compound in this demographic .
Eigenschaften
IUPAC Name |
1-ethyl-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-3-17-15(20)19-23(21,22)14-10-16-8-7-13(14)18-12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3,(H,16,18)(H2,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXQRKMODMEHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58155-35-4 | |
Record name | Desisopropyl ethyl torsemide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058155354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 58155-35-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESISOPROPYL ETHYL TORSEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H04AS39A3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.